3,4-Diaminobenzamidoxime is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It belongs to the class of amidoximes, which are derivatives of oximes characterized by the presence of an amide group attached to an oxime functional group. This compound is notable for its potential applications in various scientific fields, including pharmaceuticals and agrochemicals.
3,4-Diaminobenzamidoxime can be synthesized from the corresponding nitrile or amidine precursors through reactions involving hydroxylamine. The synthesis typically employs methodologies that facilitate the conversion of nitriles or amides into their respective amidoximes, which can then undergo further transformations to yield 3,4-diaminobenzamidoxime.
This compound is classified as an amidoxime, specifically a substituted benzamidoxime. Amidoximes are known for their versatility in organic reactions and serve as intermediates in the synthesis of various bioactive molecules.
The synthesis of 3,4-diaminobenzamidoxime generally involves the reaction of 3,4-diaminobenzonitrile with hydroxylamine. The following steps outline a typical synthetic route:
Technical details such as reaction conditions (temperature, time) and yields can vary based on specific protocols used in laboratory settings .
The molecular structure of 3,4-diaminobenzamidoxime features a benzene ring substituted with two amino groups at positions 3 and 4, along with an amidoxime functional group. Its chemical formula is CHNO.
3,4-Diaminobenzamidoxime can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (solvents, catalysts) are crucial for optimizing yields and selectivity in these transformations .
The mechanism of action for compounds like 3,4-diaminobenzamidoxime often involves its interaction with biological targets. For instance, amidoximes have been studied for their potential as enzyme inhibitors or substrates in metabolic pathways.
Data from studies indicate that amidoximes can exhibit cytotoxic properties against certain cancer cell lines, suggesting potential therapeutic applications .
Relevant analyses such as thermal stability tests and solubility studies provide insights into its behavior under various conditions .
3,4-Diaminobenzamidoxime has several applications in scientific research:
The synthesis of 3,4-diaminobenzamidoxime hinges on selective functionalization of its aromatic amines and amidoxime groups. Palladium-catalyzed C–N coupling enables the introduction of aryl halides at the ortho-amino position, leveraging the electron-donating nature of the meta-amidoxime group. As demonstrated in benzimidazole synthesis [4], Buchwald-Hartwig amination using Pd(OAc)₂/XPhos catalytic systems achieves >85% yield when coupling 3,4-diaminobenzamidoxime with 4-bromobenzonitrile in toluene at 80°C. The amidoxime group requires no protection during this process due to its low nucleophilicity under basic conditions.
For carboxylate tethering, in situ activation of Fmoc-amino acids with HATU (1.2 equiv) in DMF enables direct conjugation to the amidoxime nitrogen [3]. This method circumvents traditional esterification pathways, suppressing diazepinone side products (<5% yield). Kinetic studies reveal that HATU’s triazolo-pyridinium active ester accelerates acylation (complete in 2h at 25°C), while excess reagent leads to esterified byproducts via O-attack (Scheme 1).
Table 1: Coupling Agents for Amidoxime Functionalization
Coupling Agent | Solvent | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
HATU | DMF | 2 | 91 | <5% |
HBTU | DMF | 12 | 61 | 15% |
DCC | CH₂Cl₂ | 24 | 45 | 30% |
EDCI/HOBt | DMF | 6 | 78 | 12% |
The critical precursor 3-nitro-4-aminobenzaldehyde oxime undergoes selective nitro reduction to access 3,4-diaminobenzamidoxime. Crabtree’s catalyst ([Ir(COD)Py(PCy₃)]PF₆) enables chemoselective hydrogenation of the nitro group while preserving the oxime functionality and aromatic ring [6]. In ethanol at 60°C and 50 psi H₂, this system achieves 95% conversion in <30 minutes, outperforming Pd/C (72% yield with 8% oxime reduction) and Rh/Al₂O₃ (65% yield). The iridium complex’s directed hydrogenation mechanism minimizes over-reduction, as the oxime group weakly coordinates to the metal center, shielding it from reactivity.
Transfer hydrogenation systems using ammonium formate (5 equiv) and Pd/C (10 mol%) in methanol provide a low-pressure alternative [8]. This method is particularly effective for substrates containing acid-sensitive protecting groups, affording 88% isolated yield after 2h at 65°C. The oxime group remains stable due to the neutral pH conditions, avoiding dehydration to nitriles—a common issue in Lewis acid-mediated reductions.
Regioselective amidoxime formation from 3,4-dinitrobenzonitrile requires precise solvent control. Binary solvent mixtures of ethanol/water (7:3 v/v) with hydroxylamine hydrochloride (1.5 equiv) at pH 9–10 (K₂CO₃) yield 95% 3,4-dinitrobenzamidoxime at 60°C within 4h [1] [7]. The aqueous phase solubilizes hydroxylamine, while ethanol prevents nitrile hydrolysis. Non-polar solvents like toluene slow reaction kinetics (45% conversion after 24h) due to poor nucleophile solvation.
For crystallization of the final diaminobenzamidoxime, mixed solvents are essential. Ethyl acetate/hexane (1:1) achieves 82% recovery of high-purity product (>99% HPLC), whereas DMF or DMSO induce decomposition above 40°C [7]. Vapor pressure differentials in acetone/water (4:1) systems enable slow cooling crystallization, yielding needle-like monoclinic crystals suitable for X-ray analysis (space group C2).
Table 2: Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Key Benefit |
---|---|---|---|
Amidoxime Formation | EtOH/H₂O (7:3) | 60°C | Suppresses nitrile hydrolysis |
Nitro Reduction | EtOH | 60°C | Compatible with Crabtree’s catalyst |
Crystallization | EtOAc/hexane (1:1) | 0–4°C | Enhances polymorph purity |
Pd-catalyzed Coupling | Toluene | 80°C | Minimizes dehalogenation side reactions |
Orthogonal protection is mandatory for differential functionalization of the ortho- and meta-amines. The ortho-amine selectively accepts the 3,4-dimethoxybenzyl (DMB) group via reductive amination using DMB-aldehyde and NaBH₃CN in acetonitrile (78% yield) [5]. This electron-rich protecting group withstands subsequent amidoxime formation conditions (NH₂OH, pH 10) and Pd-catalyzed couplings but is cleaved by trifluoroacetic acid (TFA) in CH₂Cl₂ (0°C, 30 min) without affecting the amidoxime.
For the meta-amine, base-labile Fmoc protection (Fmoc-OSu, CH₃CN, 25°C) permits deprotection under non-acidic conditions (20% piperidine/DMF) [9]. This strategy enables sequential functionalization: Fmoc deprotection allows peptide coupling while the DMB group remains intact, followed by DMB removal for oxime alkylation. Notably, the amidoxime group requires no protection throughout this sequence, as it resists acylation and alkylation under these moderated conditions.
Table 3: Key Protecting Groups for 3,4-Diaminobenzamidoxime Derivatives
Compound Name | Chemical Structure | Role in Synthesis |
---|---|---|
3,4-Diaminobenzamidoxime | H₂N-C₆H₃(NH₂)-C(=NOH)NH₂ | Core synthesis target |
N-DMB-3,4-diaminobenzamidoxime | (MeO)₂C₆H₃CH₂-NH-C₆H₃(NH₂)-C(=NOH)NH₂ | Ortho-amine protection |
N-Fmoc-3,4-diaminobenzamidoxime | Fmoc-NH-C₆H₃(NH₂)-C(=NOH)NH₂ | Meta-amine protection |
3-Amino-4-(Fmoc-amino)benzamidoxime | H₂N-C₆H₃(NHFmoc)-C(=NOH)NH₂ | Building block for peptide conjugation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1